3-methyl-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
Description
3-methyl-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a hybrid heterocyclic compound combining isoxazole and 1,3,4-oxadiazole moieties linked via a carboxamide bridge. The structure features a 3-methyl-substituted isoxazole ring and a 1,3,4-oxadiazole scaffold modified with a 2-(phenylthio)ethyl group. This design leverages the bioisosteric properties of oxadiazoles (metabolic stability, hydrogen-bonding capacity) and the pharmacophoric relevance of isoxazoles (anti-inflammatory, antimicrobial activities) .
Properties
IUPAC Name |
3-methyl-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-10-9-12(22-19-10)14(20)16-15-18-17-13(21-15)7-8-23-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLOYHPSCBZFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions:
Step 1: Formation of the isoxazole ring - This can be achieved through cyclization of a 1,3-diketone or α,β-unsaturated nitrile in the presence of hydroxylamine.
Step 2: Synthesis of the 1,3,4-oxadiazole moiety - This involves the reaction of hydrazine derivatives with carboxylic acid derivatives, typically under acidic or basic conditions.
Step 3: Introduction of the phenylthioethyl group - This step usually involves nucleophilic substitution reactions using thiols and alkyl halides or related derivatives.
Step 4: Coupling of the intermediates - The final compound is obtained by coupling the above intermediates under suitable reaction conditions, often involving amide bond formation through the use of coupling agents like EDCI or DCC.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, scaling up to industrial production would require optimization of these steps to ensure high yield, purity, and cost-effectiveness. This often involves continuous flow reactions, use of robust catalysts, and precise control of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, especially at the sulfur and methyl groups, under oxidative conditions.
Reduction: Reduction of the oxadiazole or isoxazole rings can be achieved using reducing agents like lithium aluminium hydride.
Substitution: The phenylthioethyl group allows for electrophilic and nucleophilic substitution reactions, facilitating further functionalization.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, thiols, amines under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones, oxidized methyl derivatives.
Reduction Products: Reduced oxadiazole and isoxazole derivatives.
Substitution Products: Various functionalized derivatives with new substituents replacing hydrogen atoms on the phenyl or thioethyl groups.
Scientific Research Applications
3-methyl-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide finds numerous applications across different scientific fields:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a building block in organic synthesis.
Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways by binding to active sites or modulating protein functions. For example, its interaction with enzymes involved in oxidative stress or inflammatory pathways can lead to therapeutic effects. The exact mechanism involves complex biochemical interactions and is the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
- Phenylthioethyl vs.
- Oxadiazole vs. Thiazole Scaffolds : Oxadiazoles (e.g., in ) exhibit stronger hydrogen-bonding capacity compared to thiazoles (), which may enhance enzyme-target interactions .
Enzyme Inhibition Potential
demonstrates that oxadiazole derivatives with bulky substituents (e.g., indolylmethyl in 8q) show significant α-glucosidase inhibition (IC₅₀ = 49.71 µM), comparable to acarbose (38.25 µM). The target compound’s phenylthioethyl group, though less bulky, could confer moderate inhibition via hydrophobic interactions with enzyme pockets . Conversely, the absence of electron-donating groups (e.g., methoxy in ) may limit solubility and binding affinity.
Biological Activity
3-methyl-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including enzyme inhibition, neuroprotective effects, and potential therapeutic applications.
Chemical Structure
The compound can be represented with the following molecular formula:
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its effects on cholinesterase enzymes and neuroprotective properties.
Enzyme Inhibition
Research indicates that derivatives of oxadiazoles exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. The compound's structural features contribute to its inhibitory potency.
Table 1: Inhibitory Activity of Related Compounds
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| SD-6 | 0.907 ± 0.011 | Not reported |
| SD-1 | 0.052 ± 0.010 | 1.085 ± 0.035 |
| SD-3 | 8.3 ± 0.04 | >10 |
The most active compounds in the series demonstrated strong inhibition against AChE, suggesting that modifications to the phenyl ring significantly influence activity .
Neuroprotective Effects
In vivo studies have shown that related compounds can ameliorate cognitive deficits in models of Alzheimer's disease. For instance, a study involving a rat model demonstrated that treatment with a similar oxadiazole derivative improved memory and learning capabilities as measured by the Morris water maze test .
Case Study: Cognitive Improvement
In a controlled experiment, rats treated with the compound exhibited:
- Improved performance in memory tasks.
- Enhanced biochemical markers associated with neuroprotection.
- Histopathological analysis revealed maintained neuronal integrity in treated animals compared to controls .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of cholinesterase enzymes , leading to increased acetylcholine levels.
- Neuroprotection through antioxidant activity , potentially reducing oxidative stress in neuronal tissues.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that substitutions on the phenyl ring and the oxadiazole moiety significantly impact biological activity. Electron-withdrawing groups enhance AChE inhibition, while electron-donating groups may diminish it .
Table 2: SAR Insights
| Substitution Type | Effect on AChE Inhibition |
|---|---|
| Electron-withdrawing | Increased inhibition |
| Electron-donating | Decreased inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
